An In-depth Technical Guide to 3-Ethyl-5-pyrrolidin-2-ylisoxazole (CAS 1018126-13-0)
An In-depth Technical Guide to 3-Ethyl-5-pyrrolidin-2-ylisoxazole (CAS 1018126-13-0)
A Theoretical and Practical Framework for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data for 3-Ethyl-5-pyrrolidin-2-ylisoxazole (CAS 1018126-13-0) is not extensively available in public literature. This guide is a scientifically-grounded synthesis based on the established chemistry of its core components—the pyrrolidine and isoxazole rings—and data from closely related analogues. It aims to provide a robust theoretical framework and predictive insights for researchers.
Introduction: The Convergence of Two Privileged Scaffolds
The molecule 3-Ethyl-5-pyrrolidin-2-ylisoxazole represents a fascinating conjunction of two pharmacologically significant heterocyclic scaffolds: the pyrrolidine ring and the isoxazole nucleus. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional chemical space due to its non-planar, puckered nature.[1][2][3] This feature is crucial for establishing specific stereochemical interactions with biological targets.[1][2] Pyrrolidine derivatives are found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties.[4][5]
The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is another privileged structure in drug discovery.[6] It serves as a versatile pharmacophore, with its derivatives demonstrating anti-inflammatory, antimicrobial, and anticancer activities.[7] The isoxazole moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding and π-π stacking interactions, crucial for molecular recognition at receptor binding sites.[8]
The combination of these two scaffolds in 3-Ethyl-5-pyrrolidin-2-ylisoxazole suggests a molecule with significant potential for engaging with biological systems in a stereospecific and multifaceted manner. This guide will delve into the theoretical synthesis, predicted physicochemical properties, and potential therapeutic applications of this compound, providing a comprehensive resource for its further investigation.
Physicochemical Properties and Structural Analysis
While experimental data for 3-Ethyl-5-pyrrolidin-2-ylisoxazole is scarce, we can predict its key physicochemical properties based on its constituent parts and data from close analogues like (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C9H14N2O | Based on chemical structure.[9] |
| Molecular Weight | 166.22 g/mol | Calculated from the molecular formula.[9] |
| Appearance | Likely a colorless oil or a low-melting solid | General characteristic of similar small organic molecules. |
| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., methanol, ethanol, DMSO) and limited solubility in water. The pyrrolidine nitrogen can be protonated to form salts with increased aqueous solubility. | Based on the polarity of the isoxazole and pyrrolidine rings. The pyrrolidine nitrogen's basicity is a key factor.[10] |
| Chirality | The carbon at the 2-position of the pyrrolidine ring is a stereocenter. Therefore, the compound can exist as (R)- and (S)-enantiomers. | Stereochemistry is a critical feature of the pyrrolidine scaffold.[1][2] |
| Predicted LogP | ~1.0 - 2.0 | Estimated based on the structures of similar pyrrolidine-isoxazole compounds. |
Synthesis and Methodologies
The synthesis of 3-Ethyl-5-pyrrolidin-2-ylisoxazole can be logically approached by forming the isoxazole ring and coupling it with the pyrrolidine moiety. A highly effective and regioselective method for isoxazole synthesis is the [3+2] cycloaddition (also known as the Huisgen cycloaddition) between a nitrile oxide and an alkyne.[6][11]
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway for 3-Ethyl-5-pyrrolidin-2-ylisoxazole is outlined below. The key disconnection is at the C-C bond between the isoxazole and pyrrolidine rings, which can be formed via a cycloaddition reaction.
Caption: Retrosynthetic analysis of 3-Ethyl-5-pyrrolidin-2-ylisoxazole.
Experimental Protocol: A Step-by-Step Synthesis
This protocol is a predictive workflow based on established synthetic methodologies for similar compounds.[3][11]
Part 1: Synthesis of N-Boc-2-ethynylpyrrolidine (Dipolarophile)
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Starting Material: Commercially available N-Boc-L-prolinal.
-
Step 1: Ohira-Bestmann Reaction.
-
To a solution of N-Boc-L-prolinal in anhydrous methanol at 0°C, add potassium carbonate and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Causality: The Ohira-Bestmann reaction is a reliable method for converting aldehydes to terminal alkynes under mild conditions, which is crucial for preserving the integrity of the Boc-protecting group and the stereocenter.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-ethynylpyrrolidine.
-
Part 2: In Situ Generation of Propionitrile Oxide (Dipole)
-
Starting Material: Propionaldoxime.
-
Step 2: Oxidation.
-
Dissolve propionaldoxime in a suitable solvent such as dichloromethane or a mixture of methanol and water.[11]
-
Add an oxidizing agent. A common and effective choice is a hypervalent iodine reagent like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or sodium hypochlorite (bleach) in the presence of a base like triethylamine.[11]
-
Causality: The oxidation of the aldoxime generates the highly reactive nitrile oxide in situ. Performing this step in the presence of the dipolarophile (the alkyne) ensures that the nitrile oxide is trapped efficiently, minimizing side reactions like dimerization.
-
Part 3: [3+2] Cycloaddition and Deprotection
-
Step 3: Cycloaddition.
-
To the solution containing the in situ generated propionitrile oxide, add N-Boc-2-ethynylpyrrolidine.
-
Stir the reaction mixture at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The 1,3-dipolar cycloaddition between the nitrile oxide and the terminal alkyne is a highly convergent and regioselective reaction that efficiently constructs the 3,5-disubstituted isoxazole ring.[6]
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture and purify the resulting N-Boc-3-ethyl-5-pyrrolidin-2-ylisoxazole by flash column chromatography.
-
-
Step 4: Deprotection.
-
Dissolve the purified N-Boc protected intermediate in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-4 hours.[3]
-
Causality: The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[12]
-
-
Final Work-up:
-
Evaporate the solvent and excess acid under reduced pressure.
-
The resulting product can be purified by crystallization or chromatography, often as a salt (e.g., hydrochloride or trifluoroacetate). Neutralization with a mild base followed by extraction can provide the free amine.
-
Caption: Proposed synthetic workflow for 3-Ethyl-5-pyrrolidin-2-ylisoxazole.
Potential Biological Activity and Therapeutic Applications
The biological profile of 3-Ethyl-5-pyrrolidin-2-ylisoxazole is likely to be influenced by the synergistic or additive effects of its pyrrolidine and isoxazole components.
-
Neurological and Psychiatric Disorders: Many compounds containing pyrrolidine and isoxazole scaffolds exhibit activity in the central nervous system (CNS).[13] For instance, certain pyrrolidine-2,5-dione derivatives have shown anticonvulsant properties.[13] The structural similarity of the pyrrolidine moiety to the neurotransmitter GABA (gamma-aminobutyric acid) suggests potential interactions with GABA receptors or related targets.
-
Anti-inflammatory and Analgesic Effects: Isoxazole derivatives are well-known for their anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX). The combination with the pyrrolidine ring could modulate the selectivity and potency of this activity.
-
Anticancer and Antimicrobial Activity: Both pyrrolidine and isoxazole derivatives have been independently investigated as potential anticancer and antimicrobial agents.[5][10] The hybrid structure could lead to novel mechanisms of action or overcome resistance to existing drugs.
Future Directions and Research Opportunities
Given the promising structural features of 3-Ethyl-5-pyrrolidin-2-ylisoxazole, several avenues of research are worth exploring:
-
Stereoselective Synthesis: The development of a stereoselective synthesis to obtain the pure (R)- and (S)-enantiomers is crucial, as the biological activity of chiral molecules is often enantiomer-dependent.
-
Pharmacological Screening: A comprehensive screening of the compound against a panel of biological targets, including CNS receptors, inflammatory enzymes, and cancer cell lines, would be the next logical step to elucidate its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogues with different substituents on the ethyl group of the isoxazole ring and on the pyrrolidine nitrogen would provide valuable insights into the structure-activity relationships and help in optimizing the lead compound.
Conclusion
3-Ethyl-5-pyrrolidin-2-ylisoxazole is a molecule of significant interest at the intersection of proven pharmacophores. While direct experimental data is limited, this guide provides a comprehensive theoretical framework for its synthesis, properties, and potential applications. The proposed synthetic route, based on the robust and versatile 1,3-dipolar cycloaddition, offers a clear path for its preparation. The predicted biological activities, rooted in the well-documented pharmacology of its constituent rings, highlight its potential as a valuable lead compound in drug discovery, particularly in the areas of CNS disorders, inflammation, and oncology. Further experimental investigation is warranted to unlock the full potential of this intriguing hybrid molecule.
References
-
Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link].
-
1PlusChem LLC. 1018126-13-0 | 3-Ethyl-5-(pyrrolidin-2-yl)isoxazole. Available at: [Link].
-
National Institutes of Health (NIH). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available at: [Link].
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link].
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link].
- An, F., et al. (2019). Design, synthesis and biological evaluation of isoxazole-based CK1 inhibitors modified with chiral pyrrolidine scaffolds. Molecules, 24(5), 873.
-
Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Available at: [Link].
-
Royal Society of Chemistry. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available at: [Link].
-
Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Available at: [Link].
-
Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link].
-
Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. Available at: [Link].
-
Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link].
-
Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available at: [Link].
- American Chemical Society. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4405-4450.
Sources
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnrjournal.com [pnrjournal.com]
